molecular formula C6H4BrFN2O B1287184 5-Bromo-3-fluoropyridine-2-carboxamide CAS No. 669066-90-4

5-Bromo-3-fluoropyridine-2-carboxamide

Cat. No. B1287184
CAS RN: 669066-90-4
M. Wt: 219.01 g/mol
InChI Key: LSGUIZIRGUAPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 5-Bromo-3-fluoropyridine-2-carboxamide, is a halogenated pyridine derivative. While the specific compound is not directly synthesized or analyzed in the provided papers, related bromo- and fluoro-substituted pyridines and their derivatives are frequently explored due to their potential applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related brominated pyridine compounds involves various strategies, including direct bromination, Sandmeyer reactions, and palladium-catalyzed aminations. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are

Scientific Research Applications

Fluoropyrimidines in Cancer Chemotherapy

Fluoropyrimidines such as 5-FU have been fundamental in treating a range of solid tumors, including those in the colorectal, breast, and gastrointestinal tracts. The antitumor activity of 5-FU, along with its prodrugs like capecitabine, UFT, and S-1, stems from their ability to interfere with DNA synthesis, thereby inhibiting tumor growth. The development of these prodrugs aims to enhance the therapeutic effectiveness of 5-FU while reducing its systemic toxicity, making cancer treatment more manageable and effective (Malet-Martino & Martino, 2002).

Advances in Oral Fluoropyrimidine Prodrugs

The introduction of oral prodrugs of 5-FU, such as capecitabine, represents a significant advance in cancer chemotherapy. These prodrugs are designed to improve patient compliance and quality of life by allowing oral administration while maintaining or enhancing the anticancer efficacy of intravenous 5-FU. They also aim to offer a better safety profile, with specific adverse effects managed through dose adjustments and supportive care (Mikhail, Sun, & Marshall, 2010).

Pharmacogenetics in Treatment Optimization

The efficacy and toxicity of fluoropyrimidine-based treatments, including those potentially related to 5-Bromo-3-fluoropyridine-2-carboxamide, can be influenced by genetic variations in patients. Pharmacogenetic research focuses on identifying genetic markers that can predict treatment response and toxicity, aiming to personalize cancer treatment and improve outcomes. For example, genetic variants in enzymes involved in the metabolism of 5-FU and its prodrugs have been associated with variations in drug efficacy and the risk of adverse reactions, highlighting the importance of genetic testing in treatment planning (Lam, Guchelaar, & Boven, 2016).

properties

IUPAC Name

5-bromo-3-fluoropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGUIZIRGUAPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610571
Record name 5-Bromo-3-fluoropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-fluoropyridine-2-carboxamide

CAS RN

669066-90-4
Record name 5-Bromo-3-fluoropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Nitrosonium tetrafluoroborate (300 mg, 2.58 mmol) was added to a suspension of 3-amino-5-bromopyridine-2-carboxamide (466 mg, 2.15 mmol) in DCM (30 mL) and the mixture stirred at room temperature for 16 h. The solvent was removed in vacuo and toluene (30 mL) was added and the mixture heated to reflux for 2 h. After cooling to room temperature the solvent was removed in vacuo and the crude slurried in DCM (10 mL), filtered, washed with DCM and dried in vacuo at 40° C. to give 3-fluoro-5-bromopyridine-2-carboxamide which was used directly without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
466 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-amino-5-bromopyridine-2-carboxamide (40.0 g, 185.2 mmol) in CH2Cl2 was added nitrosonium tetrafluoroborate (22.71 g, 191.4 mmol). The reaction was stirred at room temperature for 4.5 hours, then concentrated in vacuo and azeotroped with toluene. The residue was suspended in toluene (1100 mL) and heated to 100° C. for 2 hours. The reaction was concentrated in vacuo, and the residue suspended in CH2Cl2. The solid was collected to provide 5-bromo-3-fluoropyridine-2-carboxamide that gave proton NMR spectra consistent with theory and a mass ion (ES+) of 219.1 for M+H+(79Br).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
22.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.